Benzylsuccinyl-CoA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

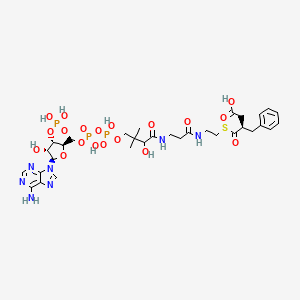

Benzylsuccinyl-CoA is a coenzyme A (CoA) thioester derivative of benzylsuccinic acid. It plays a crucial role in the anaerobic degradation of toluene, a process that is significant in environmental bioremediation. This compound is formed through the radical addition of toluene to fumarate, followed by β-oxidation to benzoyl-CoA .

准备方法

Synthetic Routes and Reaction Conditions

Benzylsuccinyl-CoA can be synthesized through a reverse β-oxidation pathway. This involves the activation of benzoate to benzoyl-CoA using a benzoate-CoA ligase or CoA-transferase, and the endogenous production of succinate from glucose under anaerobic conditions. The pathway includes a succinyl-CoA:benzylsuccinate CoA-transferase that activates benzylsuccinate to the CoA-thioester .

Industrial Production Methods

This might involve the use of engineered microbial strains capable of producing this compound under controlled conditions .

化学反应分析

Types of Reactions

Benzylsuccinyl-CoA undergoes several types of reactions, including:

Oxidation: This compound can be oxidized to benzoyl-CoA through β-oxidation pathways.

Substitution: Succinyl-CoA:benzylsuccinate CoA-transferase catalyzes the reversible transfer of CoA between organic acids.

Common Reagents and Conditions

Oxidation: Requires electron transfer flavoproteins (ETFs) and specific dehydrogenases.

Reduction: Uses reduced methylviologen as an artificial electron donor under strictly anoxic conditions.

Substitution: Involves CoA-transferases and substrates like succinate, maleate, or methylsuccinate.

Major Products Formed

Benzoyl-CoA: Formed through the oxidation of this compound.

This compound: Formed through the reduction of benzylidenesuccinyl-CoA.

科学研究应用

Environmental Bioremediation

Overview : Benzylsuccinyl-CoA is utilized in assessing contamination levels and evaluating bioremediation processes in anaerobic environments. Its role is crucial in the degradation of aromatic compounds, particularly toluene, which is prevalent in polluted sites.

Key Findings :

- Anaerobic Toluene Degradation : The compound acts as an intermediate in the anaerobic degradation pathway of toluene. It is formed from the enzymatic addition of toluene to fumarate, leading to the production of benzylsuccinate, which is subsequently converted into this compound and further metabolized to benzoyl-CoA .

- Bioremediation Studies : Research has shown that microbial strains capable of utilizing this compound can effectively degrade toluene and other aromatic compounds, thus aiding in bioremediation efforts.

Metabolic Engineering

Overview : this compound serves as a critical substrate in engineered microbial pathways aimed at producing valuable metabolites such as benzylsuccinate.

Key Findings :

- Synthetic Pathway Development : A synthetic pathway for benzylsuccinate production has been established in Escherichia coli, utilizing this compound as a precursor. This pathway involves the reverse operation of the natural degradation pathway, demonstrating the potential for microbial production of industrially relevant compounds .

- Optimization Studies : Optimization studies have indicated that anaerobic conditions significantly enhance product yields, with increases over 1000-fold compared to aerobic cultures. This highlights the efficiency of utilizing this compound in synthetic biology applications .

Biochemical Studies

Overview : this compound is studied for its biochemical properties and its role in various metabolic pathways.

Key Findings :

- Enzymatic Characterization : The enzyme succinyl-CoA:(R)-benzylsuccinate CoA-transferase has been purified and characterized, revealing its specificity for activating (R)-benzylsuccinate to this compound. This enzyme plays a pivotal role in the β-oxidation pathway that leads to the degradation of aromatic compounds .

- Gene Expression Analysis : Combined genomic and proteomic approaches have been employed to analyze gene expression related to this compound metabolism, providing insights into its regulatory mechanisms during anaerobic growth conditions .

Data Tables

| Application Area | Description | Key Compounds Involved |

|---|---|---|

| Environmental Bioremediation | Utilized for assessing contamination and aiding degradation of pollutants | Benzylsuccinate, Benzoyl-CoA |

| Metabolic Engineering | Synthetic pathways for producing metabolites | This compound, Benzylsuccinate |

| Biochemical Studies | Enzyme characterization and gene expression analysis | Succinyl-CoA:(R)-benzylsuccinate CoA-transferase |

Case Studies

- Anaerobic Degradation of Toluene :

- Synthetic Production of Benzylsuccinate :

作用机制

Benzylsuccinyl-CoA exerts its effects through its involvement in the anaerobic degradation of toluene. The process begins with the addition of toluene to fumarate, forming benzylsuccinate. This intermediate is then activated to this compound by succinyl-CoA:benzylsuccinate CoA-transferase. The compound is further metabolized via β-oxidation to benzoyl-CoA and succinyl-CoA .

相似化合物的比较

Similar Compounds

Benzoyl-CoA: A product of benzylsuccinyl-CoA oxidation.

Succinyl-CoA: Involved in the activation of benzylsuccinate.

Methylsuccinate: Can partially replace succinate in the CoA-transferase reaction.

Uniqueness

This compound is unique due to its specific role in the anaerobic degradation of toluene, a process not commonly shared with other CoA derivatives. Its formation and metabolism involve specialized enzymes and pathways that are distinct from those of other similar compounds .

属性

分子式 |

C32H46N7O19P3S |

|---|---|

分子量 |

957.7 g/mol |

IUPAC 名称 |

(3R)-4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid |

InChI |

InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19-,20-,24-,25-,26?,30-/m1/s1 |

InChI 键 |

KIRGTNPWUTXDFF-DULMRFQQSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)[C@H](CC4=CC=CC=C4)CC(=O)O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。